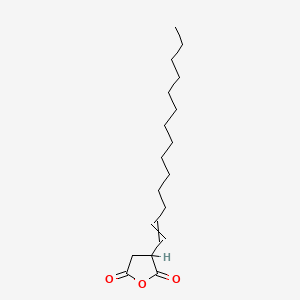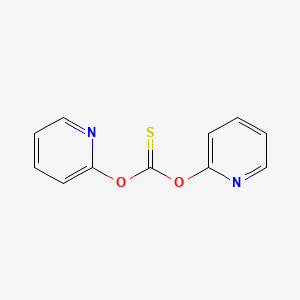
3-Tetradec-1-enyloxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Tetradec-1-enyloxolane-2,5-dione” is a chemical compound with the molecular formula C18H30O3 . It is also known by other names such as 3-tetradec-1-enyltetrahydrofuran-2,5-dione and 3-tetradec-1-enyltetrahydrofuran-2,5-quinone .
Synthesis Analysis
The synthesis of “3-Tetradec-1-enyloxolane-2,5-dione” could potentially involve the use of trehalose as the main raw material . The preparation method disclosed involves preparing trehalose into a solution, adjusting the pH value to be alkalescent, adding a modifier under a stirring state, and reacting for 2-10 hours . The reaction is then terminated by adjusting the pH value to neutrality, concentrating, crystallizing with isopropanol as an anti-solvent, and drying to obtain the trehalose-based emulsifier .Molecular Structure Analysis
The molecular structure of “3-Tetradec-1-enyloxolane-2,5-dione” is based on the molecular formula C18H30O3 . The exact mass of the molecule is 294.21949481 g/mol .Aplicaciones Científicas De Investigación
Polymerization and Material Science
- Stereocomplexation in Degradable Block Copolymer Micelles: Research by Pounder et al. (2011) in "Soft Matter" highlights the use of similar dioxolane-diones in the ring-opening polymerization of novel block copolymers, forming micelles with potential applications in material science and drug delivery systems (Pounder et al., 2011).
- Synthesis of Novel Degradable Polyesters: Benabdillah et al. (1999) in "Macromolecules" explored the polymerization of similar compounds for the synthesis of novel degradable polyesters, which can be relevant in biomedical applications (Benabdillah et al., 1999).
Chemical Synthesis and Catalysis
- Bifunctional Monomer for Polylactide Toughening: Jing and Hillmyer (2008) in the "Journal of the American Chemical Society" studied the synthesis of a bifunctional lactide derivative for the enhancement of polylactide materials, indicating potential in material engineering and chemical synthesis (Jing & Hillmyer, 2008).
- Copper Extraction from Chloride Solutions: Borowiak-Resterna and Szymanowski (2000) in "Solvent Extraction and Ion Exchange" examined the use of dioxane-diones in copper extraction, showcasing its potential in industrial applications and solvent extraction processes (Borowiak-Resterna & Szymanowski, 2000).
Structural and Spectroscopic Analysis
- Structural Investigations of 3-Acylpyrrolidine-2,4-diones: Nolte, Steyn, and Wessels (1980) in the "Journal of The Chemical Society-perkin Transactions 1" conducted research on the tautomer constitution of similar diones, important for understanding the structural characteristics of these compounds (Nolte, Steyn, & Wessels, 1980).
Atmospheric Chemistry and Environmental Science
- Products of the OH Radical-Initiated Reaction: Bethel, Arey, and Atkinson (2001) in "Environmental Science & Technology" studied the reaction products of similar diones in the atmosphere, which is significant for understanding environmental chemistry and atmospheric processes (Bethel et al., 2001).
Biomaterials and Drug Delivery
- Organo-Catalyzed Ring Opening Polymerization: Thillaye du Boullay et al. (2010) in "Biomacromolecules" explored the organo-catalyzed ring-opening polymerization of cyclic esters derived from similar diones, relevant for developing advanced biomaterials (Thillaye du Boullay et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
3-tetradec-1-enyloxolane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h13-14,16H,2-12,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVNZJUYUMEJFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC=CC1CC(=O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tetradec-1-enyloxolane-2,5-dione | |
CAS RN |
33806-58-5, 76386-10-2 |
Source


|
| Record name | 2,5-Furandione, dihydro-3-(tetradecen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydro-3-(tetradecenyl)furan-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1-Tetradecenyl)succinic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1361439.png)

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)
![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)


![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)


![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)